Einecs 239-264-9

CAS No.: 15209-52-6

Cat. No.: VC17049274

Molecular Formula: C13H19NO7

Molecular Weight: 301.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 15209-52-6 |

|---|---|

| Molecular Formula | C13H19NO7 |

| Molecular Weight | 301.29 g/mol |

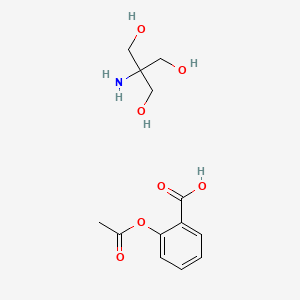

| IUPAC Name | 2-acetyloxybenzoic acid;2-amino-2-(hydroxymethyl)propane-1,3-diol |

| Standard InChI | InChI=1S/C9H8O4.C4H11NO3/c1-6(10)13-8-5-3-2-4-7(8)9(11)12;5-4(1-6,2-7)3-8/h2-5H,1H3,(H,11,12);6-8H,1-3,5H2 |

| Standard InChI Key | QNOVXWOIUNBQGQ-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)OC1=CC=CC=C1C(=O)O.C(C(CO)(CO)N)O |

Introduction

Chemical Identification and Nomenclature

Systematic Naming and Identifiers

The compound is formally designated as 2-acetoxybenzoic acid–2-amino-2-(hydroxymethyl)propane-1,3-diol (1:1) in IUPAC nomenclature . Key identifiers include:

These identifiers facilitate unambiguous referencing in regulatory, commercial, and scientific databases. The European Chemicals Agency (ECHA) categorizes it under the EC Inventory, confirming its status as an existing commercial substance .

Synonyms and Historical Context

Alternative names for the compound reflect its compositional duality:

The compound’s first registration in PubChem dates to August 20, 2009, with subsequent modifications up to March 1, 2025 . Its inclusion in EINECS underscores its pre-1981 commercial presence in the European Union .

Structural and Molecular Characteristics

Molecular Architecture

The compound is a co-crystal or salt comprising two distinct moieties:

-

2-Acetoxybenzoic Acid: A derivative of salicylic acid with an acetyl group at the phenolic oxygen () .

The SMILES notation delineates the connectivity of functional groups, highlighting the acetylated benzene ring and the TRIS backbone .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 301.29 g/mol | |

| Hydrogen Bond Donors | 5 | |

| Hydrogen Bond Acceptors | 8 | |

| Topological Polar Surface Area | 150 Ų | |

| Rotatable Bonds | 6 |

Crystallographic and Conformational Analysis

Three-dimensional conformer generation is restricted due to the compound’s status as a mixture or salt . Computational models suggest a planar benzene core from 2-acetoxybenzoic acid interacting with TRIS via hydrogen bonding between carboxylate and amine groups .

Physicochemical Properties

Spectroscopic Profiles

While experimental spectral data (e.g., NMR, IR) are absent in public databases, inferred characteristics include:

-

IR: Strong absorption bands at 1700–1750 cm (ester C=O) and 2500–3300 cm (carboxylic acid O-H) .

-

NMR: Expected signals at δ 2.3 ppm (acetyl methyl) and δ 8.0–8.2 ppm (aromatic protons) .

Synthesis and Industrial Applications

Synthetic Pathways

The compound is synthesized via acid-base reaction between equimolar 2-acetoxybenzoic acid and TRIS in anhydrous ethanol:

Purification typically involves recrystallization from ethanol/water mixtures .

Pharmaceutical Relevance

The combination of a salicylate derivative (anti-inflammatory) and TRIS (buffer) suggests potential use in:

-

Topical Formulations: pH-stabilized gels for dermatological applications.

-

Prodrug Systems: Enhanced solubility of hydrophobic active ingredients.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume